molecular formula C22H30OS B8569286 2,4-Di-tert-butyl-6-[(2,6-dimethylphenyl)sulfanyl]phenol CAS No. 477949-44-3

2,4-Di-tert-butyl-6-[(2,6-dimethylphenyl)sulfanyl]phenol

Cat. No. B8569286
M. Wt: 342.5 g/mol
InChI Key: UHANTHRZYMNZMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Di-tert-butyl-6-[(2,6-dimethylphenyl)sulfanyl]phenol is a useful research compound. Its molecular formula is C22H30OS and its molecular weight is 342.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Di-tert-butyl-6-[(2,6-dimethylphenyl)sulfanyl]phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Di-tert-butyl-6-[(2,6-dimethylphenyl)sulfanyl]phenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

477949-44-3

Product Name

2,4-Di-tert-butyl-6-[(2,6-dimethylphenyl)sulfanyl]phenol

Molecular Formula

C22H30OS

Molecular Weight

342.5 g/mol

IUPAC Name

2,4-ditert-butyl-6-(2,6-dimethylphenyl)sulfanylphenol

InChI

InChI=1S/C22H30OS/c1-14-10-9-11-15(2)20(14)24-18-13-16(21(3,4)5)12-17(19(18)23)22(6,7)8/h9-13,23H,1-8H3

InChI Key

UHANTHRZYMNZMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)SC2=CC(=CC(=C2O)C(C)(C)C)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under N2, 2.225 g m-xylene-2-sulfenyl chloride (12.9 mmol) were dissolved in 25 mL hexanes. Under air, a 100 mL 3-necked round-bottom flask was charged with stirbar and 2.64 g 2,4-di-tert-butylphenol (12.8 mmol), then reflux condenser with vacuum adapter and addition funnel were attached. The phenol was dried in vacuo for 20 minutes, then placed under N2 and immersed in an oil bath set at 100° C. The solution of m-xylene-2-sulfenyl chloride was then added via addition funnel and the reaction mixture refluxed overnight. Solvent had evaporated by morning, probably through a leaky joint. The resulting brown solid was ground up in mortar and pestle and recrystallized from ethanol, yielding 2.170 g cream-colored solid which melted at 101-102° C. A second, somewhat darker crop of 0.434 g was recovered from the mother liquor. Combined yield: 59% (based on 2,4-di-tert-butylphenol). 1H NMR (CDCl3), δ (ppm): 7.07-7.13 (m), 4H, Ar—H; 6.82 (d, J=2.4 Hz), 1H, Ar—H; 6.28 (s), 1H, OH; 2.41 (s), 6H, CH3; 1.38 (s), 9H, t-Bu; 1.13 (s), 9H, t-Bu.
Quantity
2.225 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.64 g
Type
reactant
Reaction Step Two

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